4-Chloro-2-methyl-1H-indole-6-carboxylic acid
Overview
Description
4-Chloro-2-methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-Chloro-2-methyl-1H-indole-6-carboxylic acid typically involves the reaction of 4-chloroindole with thionyl chloride to form 4-chloro-1H-indole-6-acid, which is then reacted with methanol to produce the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Chloro-2-methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole scaffold allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-2-carboxylic acid: Used in the synthesis of various bioactive molecules.
Methyl indole-6-carboxylate: Utilized in medicinal chemistry for its potential therapeutic properties.
4-Chloro-2-methyl-1H-indole-6-carboxylic acid stands out due to its unique combination of a chloro and methyl group, which can significantly influence its chemical reactivity and biological activity.
Biological Activity
4-Chloro-2-methyl-1H-indole-6-carboxylic acid (C10H8ClNO2) is a notable compound within the indole family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H8ClNO2
- Molecular Weight : 209.63 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=CC2=C(N1)C=C(C=C2Cl)C(=O)O
The compound features a chloro group and a carboxylic acid moiety, which significantly influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole scaffold allows for high-affinity binding to multiple receptors, influencing several biological pathways. Research indicates that this compound may exhibit:
- Antiviral Activity : Potential inhibition of viral replication mechanisms.
- Anticancer Properties : Inhibition of tumor cell proliferation through modulation of signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. For example, it has been shown to inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells.
Cell Line | IC50 (µM) | Reference |
---|---|---|
LOX-IMVI (Melanoma) | 0.96 | |
MCF-7 (Breast Cancer) | 1.12 | |
A549 (Lung Cancer) | 0.85 |
These results indicate significant antiproliferative effects, suggesting that this compound could be explored further as a potential anticancer agent.
Antiviral Activity
The compound's antiviral properties have also been explored, particularly against RNA viruses. In vitro assays indicate that it may reduce viral load by interfering with viral entry or replication processes.
Study on Melanoma Cell Lines
A study evaluated the efficacy of various indole derivatives against the LOX-IMVI melanoma cell line. Among the tested compounds, this compound demonstrated notable cytotoxicity with an IC50 value of 0.96 µM, outperforming many traditional chemotherapeutic agents .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of indole derivatives revealed that modifications at specific positions can enhance or diminish biological activity. The presence of the chloro group at position 4 was found to be critical for maintaining high potency against cancer cell lines .
Properties
IUPAC Name |
4-chloro-2-methyl-1H-indole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-7-8(11)3-6(10(13)14)4-9(7)12-5/h2-4,12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPMCCBOGWWXCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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